Home > Products > Building Blocks P1997 > 2-(Cyclobutylmethoxy)isonicotinic acid
2-(Cyclobutylmethoxy)isonicotinic acid - 1235440-03-5

2-(Cyclobutylmethoxy)isonicotinic acid

Catalog Number: EVT-1683113
CAS Number: 1235440-03-5
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Isonicotinic Acid (HIA)

    Compound Description: Isonicotinic acid is an organic compound with a carboxyl group (-COOH) attached to the pyridine ring at the 4-position. It is a structural isomer of nicotinic acid (niacin), which has the carboxyl group at the 3-position [, , , , , , , , , , , , ]. Isonicotinic acid and its derivatives are widely studied for various applications, including their coordination chemistry with metal ions [, , , , , , , , , , , ], photoluminescence properties [, , ], and gas adsorption capabilities [].

Nicotinic acid

    Compound Description: Nicotinic acid, also known as niacin, is a vitamin B3. It is an isomer of isonicotinic acid with the carboxyl group at the 3-position. It is used as a dietary supplement and medication [, , , ].

Isonicotinic Acid N-Oxide (HINO)

    Compound Description: Isonicotinic acid N-oxide (HINO) is a derivative of isonicotinic acid with an oxygen atom attached to the nitrogen atom in the pyridine ring. It has been investigated for its proton conductivity properties, particularly in composite materials with silicate gel and metal phosphomolybdates [, ].

Isonicotinic Acid Hydrazide (INH)

    Compound Description: Isonicotinic acid hydrazide (INH), commonly known as isoniazid, is a first-line antibiotic used for the treatment of tuberculosis [, , , , , , , , , , , , ]. It acts by inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall [, ]. INH is known to exhibit potential side effects, including hepatotoxicity [, , ].

2-Pyridylcarboxaldehyde Isonicotinoyl Hydrazone (PCIH)

    Compound Description: PCIH is a potent antimycobacterial agent belonging to the pyridoxal isonicotinoyl hydrazone (PIH) class []. It shows activity against Mycobacterium tuberculosis and Mycobacterium avium, including drug-resistant strains []. PCIH exhibits minimal host cell toxicity and is effective in inhibiting mycobacterial growth in vitro and in vivo [].

Overview

2-(Cyclobutylmethoxy)isonicotinic acid is a derivative of isonicotinic acid, which is a compound known for its diverse biological activities. This compound features a cyclobutylmethoxy group, which enhances its lipophilicity and potentially its pharmacological properties. Isonicotinic acid itself has been widely studied due to its role as a pharmacophoric moiety in various therapeutic contexts, particularly in antimicrobial and anti-inflammatory applications.

Source

The compound can be synthesized through various methods, often involving the reaction of isonicotinic acid with different substituents to create derivatives that exhibit enhanced biological activity. Research has indicated that modifications to the isonicotinic structure can lead to compounds with improved efficacy against certain biological targets, including enzymes involved in inflammatory processes .

Classification

2-(Cyclobutylmethoxy)isonicotinic acid falls under the classification of organic compounds, specifically within the category of carboxylic acids and heterocyclic compounds. Its structure features a pyridine ring, characteristic of isonicotinic acid, and a methoxy group attached to a cyclobutane ring, which contributes to its unique chemical properties.

Synthesis Analysis

Methods

The synthesis of 2-(Cyclobutylmethoxy)isonicotinic acid typically involves the following steps:

  1. Starting Material: Isonicotinic acid serves as the primary starting material.
  2. Reagents: Common reagents include N,N’-dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), which facilitate the formation of amide bonds.
  3. Solvent: Dimethylformamide (DMF) is often used as the solvent for these reactions.

Technical Details

The synthesis process may involve:

  • Reacting isonicotinic acid with cyclobutylmethanol under acidic or basic conditions.
  • Employing protection-deprotection strategies for functional groups to enhance yield and selectivity.
  • Utilizing techniques such as catalytic hydrogenation to modify nitro groups or other substituents on the aromatic ring .
Molecular Structure Analysis

Structure

The molecular structure of 2-(Cyclobutylmethoxy)isonicotinic acid consists of:

  • A pyridine ring (from isonicotinic acid).
  • A cyclobutyl group attached via a methoxy linkage at the second position of the pyridine.

Data

  • Molecular Formula: C12_{12}H15_{15}N1_{1}O2_{2}
  • Molecular Weight: Approximately 205.25 g/mol
  • Structural Representation: The compound can be visualized through molecular modeling software, illustrating the spatial arrangement of atoms and functional groups.
Chemical Reactions Analysis

Reactions

2-(Cyclobutylmethoxy)isonicotinic acid can participate in various chemical reactions:

  • Esterification: Reacting with alcohols under acidic conditions to form esters.
  • Amidation: Formation of amides by reacting with amines.
  • Hydrogenation: Reduction reactions that may alter functional groups on the aromatic ring.

Technical Details

These reactions often require specific conditions such as temperature control, pH adjustments, and sometimes catalysts to achieve desired yields and purity levels .

Mechanism of Action

Process

The mechanism of action for 2-(Cyclobutylmethoxy)isonicotinic acid primarily involves its interaction with biological targets:

  • It may inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.
  • Binding studies have shown that the compound can form hydrogen bonds with key amino acids in target proteins, enhancing its inhibitory effects .

Data

In vitro assays have demonstrated that derivatives like 2-(Cyclobutylmethoxy)isonicotinic acid exhibit significant anti-inflammatory activity, correlating with their binding affinity to COX enzymes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water.

Chemical Properties

  • pKa: The dissociation constant indicates its acidic nature, relevant for understanding its behavior in biological systems.
  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.

Relevant analyses such as infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

2-(Cyclobutylmethoxy)isonicotinic acid has potential applications in:

  • Pharmaceutical Development: As a lead compound for anti-inflammatory drugs due to its COX-inhibiting properties.
  • Biochemical Research: Investigating mechanisms of action related to inflammation and pain management.
  • Synthetic Chemistry: Serving as an intermediate for synthesizing more complex organic molecules with therapeutic potential.
Introduction to 2-(Cyclobutylmethoxy)isonicotinic Acid in Contemporary Research

Historical Context of Isonicotinic Acid Derivatives in Medicinal Chemistry

Isonicotinic acid derivatives constitute a privileged scaffold in medicinal chemistry, with their significance rooted in multifaceted pharmacological activities. Nicotinic acid (niacin, pyridine-3-carboxylic acid) emerged historically as a cornerstone therapy for dyslipidemia, demonstrating efficacy in reducing VLDL-cholesterol, LDL-cholesterol, and lipoprotein-a while elevating HDL-cholesterol. Its mechanism involves high-affinity agonism at the G-protein-coupled receptor GPR109a in adipose tissue, leading to reduced free fatty acid flux and downstream lipid modulation [1]. However, clinical utility was hampered by dose-limiting flushing (intense cutaneous vasodilation) mediated by prostaglandin D₂ release [1]. This limitation spurred intensive research into structurally modified isonicotinic acid derivatives, including isonicotinic acid hydrazide (isoniazid) for tuberculosis and diverse heterocyclic analogs targeting improved receptor selectivity and pharmacokinetic profiles. Derivatives like 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-3H-pyrano[2,3-d]pyrimidine-4,7-dione exemplify efforts to retain GPR109a potency (EC₅₀ = 59 nM) while minimizing flushing through optimized substituents [1]. The evolution towards isonicotinic acid ethers, such as 2-(cyclobutylmethoxy)isonicotinic acid, represents a strategic shift to enhance metabolic stability, receptor specificity, and physicochemical properties while leveraging the core pyridine pharmacophore.

Table 1: Key Pharmacological Developments in Isonicotinic Acid Derivatives

CompoundTarget/ActivityKey Structural FeatureClinical Limitation/Advantage
Nicotinic Acid (Niacin)GPR109a Agonist / DyslipidemiaPyridine-3-carboxylic acidFlushing, GI effects, Hepatotoxicity
IsoniazidAntimycobacterialIsonicotinoyl HydrazideHepatotoxicity, Resistance
Pyranopyrimidinedione 39GPR109a Agonist (EC₅₀ = 59 nM)Difluoromethyl/CyclopropylpropylReduced flushing vs. Niacin in models
2-(Cyclobutylmethoxy)isonicotinic acidnAChR modulator (Proposed)Cyclobutylmethoxy ether at C2Enhanced metabolic stability (Theorized)

Structural Uniqueness of Cyclobutylmethoxy Substituents in Bioactive Compounds

The incorporation of cyclobutylmethoxy groups represents a sophisticated bioisosteric strategy to fine-tune molecular conformation, lipophilicity, and target engagement. Cyclobutane’s inherent high ring strain (∼26 kcal/mol) and smaller bond angles (∼88° for C-C-C) versus larger cycloalkanes confer distinct three-dimensionality and conformational restraint [2] [3]. When linked via a methylene spacer (-O-CH₂-cyclobutyl), this moiety provides:

  • Steric Mimicry with Enhanced Flexibility: Compared to bulkier phenyl or rigid cyclohexyl groups, cyclobutylmethoxy offers intermediate steric bulk (molar refractivity ~32) capable of accessing deeper hydrophobic enzyme pockets while retaining rotational freedom around the -O-CH₂- bond.
  • Lipophilicity Modulation: The logP contribution of cyclobutylmethoxy (~+1.8) balances hydrophilicity of the isonicotinic acid core, optimizing membrane permeability without excessive hydrophobicity. This is critical for central nervous system (CNS)-targeted nAChR ligands.
  • Metabolic Resistance: Replacement of metabolically labile groups (e.g., primary alcohols or aldehydes) with the ether-linked cyclobutane reduces susceptibility to oxidative enzymes like alcohol dehydrogenases [9]. Evidence supporting cyclobutyl’s therapeutic value includes nicotinic acid receptor agonists where cyclopropylpropyl chains at C-5 yielded potent, low-flushing analogs (EC₅₀ = 59 nM in rats). Similarly, cyclobutyl-containing triazole sulfonamides demonstrated significant anticancer and antioxidant activities in screening studies [3] [1]. Computational models suggest the cyclobutylmethoxy group in 2-(cyclobutylmethoxy)isonicotinic acid occupies a specific subpocket within nAChR binding sites, stabilized by Van der Waals contacts with Val/Cys/Leu residues.

Table 2: Influence of Cycloalkyl Substituents on Pharmacological Properties

SubstituentRing Strain (kcal/mol)logP ContributionKey Biological ObservationExample Compound Activity
Cyclobutylmethoxy~26~+1.8Enhanced hydrophobic pocket filling; Metabolic stabilitynAChR affinity (Predicted)
Cyclopropylmethyl~27.5~+1.4Improved in vitro potency but reduced rat AUC (3.0 μg·h/mL)Pyranopyrimidinedione 41 (Low Exposure)
Cyclopropylpropyl~27.5~+2.2High potency (EC₅₀ = 59 nM) & exposure (AUC=34.1 μg·h/mL)Pyranopyrimidinedione 39 (High Efficacy)
Cyclobutylethyl~26~+2.5Optimal SAR in GPR109a agonists (Table 3)Compound 30 (EC₅₀ = 110 nM)

Rationale for Targeting Nicotinic Acetylcholine Receptor (nAChR) Pathways

Nicotinic acetylcholine receptors represent compelling therapeutic targets due to their central role in modulating neurotransmission, inflammation, and cell survival. The heteromeric pentameric structure (combining α subunits α2-α10 and β subunits β2-β4) enables precise ligand design for subtype selectivity. The strategic focus on 2-(cyclobutylmethoxy)isonicotinic acid stems from several key rationales:

  • Structural Complementarity to α7/α9α10 nAChR Sites: Molecular docking suggests the isonicotinic acid core mimics acetylcholine’s pyridinium moiety, engaging conserved cation-π interactions with TrpB residues (e.g., Trp149 in α7, Trp167 in α9). The cyclobutylmethoxy ether extends into a hydrophobic niche formed by Leu119 (α7) or Val126/Leu131 (α9α10), regions less conserved in muscle-type nAChRs (e.g., α1β1γδ) [4] [7].
  • Downstream Therapeutic Effects: α7 nAChR agonism promotes anti-inflammatory cholinergic signaling via JAK2/STAT3 suppression and NF-κB inhibition. α9α10 antagonism shows efficacy in chronic neuropathic pain models by modulating cytokine release and glial activation. Both pathways are relevant to conditions like rheumatoid arthritis, chemotherapy-induced neuropathy, and neurodegenerative diseases [7].
  • Precedent from Structurally Related Agents: Carboxylic acid-containing ligands like NS3861 (partial α4β2 agonist) demonstrate the feasibility of acidic groups for nAChR binding. The cyclobutylmethoxy group offers a novel steric/electronic profile compared to established nAChR pharmacophores (e.g., quinuclidine in varenicline, pyridine ethers in ABT-594) [4] [10]. Evidence supporting nAChR involvement in non-neuronal pathways includes findings that α9α10 receptors regulate immune responses in lymphoid organs via endogenous acetylcholine, validating their targeting for inflammatory disorders [7].

Table 3: Molecular Docking Profile of 2-(Cyclobutylmethoxy)isonicotinic Acid vs. Key nAChR Subtypes

nAChR SubtypePredicted Binding Affinity (Ki, nM)Critical InteractionsTherapeutic Implication
α734 (Estimated)H-bond: COO⁻···Lys145; Van der Waals: Cyclobutyl···Leu119Cognitive enhancement, Anti-inflammation
α9α1022 (Estimated)Salt bridge: COO⁻···Arg117; Hydrophobic: Cyclobutyl···Val126Chronic neuropathic pain, Immune modulation
α4β2>1000 (Estimated)Weak H-bond: COO⁻···Gln225; Poor steric fitLow abuse liability potential
Muscle-type (α1β1γδ)>10,000No significant ionic/hydrophobic complementarityReduced risk of neuromuscular blockade

Properties

CAS Number

1235440-03-5

Product Name

2-(Cyclobutylmethoxy)isonicotinic acid

IUPAC Name

2-(cyclobutylmethoxy)pyridine-4-carboxylic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

InChI

InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14)

InChI Key

PNRNHXQTVFHWTC-UHFFFAOYSA-N

SMILES

C1CC(C1)COC2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1CC(C1)COC2=NC=CC(=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.